molecular formula C18H25N3O3 B5670047 2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5670047
M. Wt: 331.4 g/mol
InChI Key: BHMRVZDXGIDIJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by Ti(OiPr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Studies on diazaspiro[5.5]undecane derivatives highlight their complex molecular structures. For instance, the synthesis and crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane were detailed through X-ray diffraction, showcasing the compound's intricate molecular architecture and supramolecular networking formed by intermolecular hydrogen bonds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, indicating their reactive nature. For example, the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones offers a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives, elucidating the compounds' versatile reactivity and potential for creating complex molecular structures (Islam et al., 2017).

Physical Properties Analysis

The physical properties of related spirocyclic compounds have been explored through various spectroscopic techniques. For instance, the study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one using nuclear magnetic resonance spectroscopy provides valuable insights into the structure and characteristics of these compounds, underscoring the significance of such analyses in understanding the compound's physical attributes (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives have been studied extensively, with research focusing on their reactivity and potential for forming diverse chemical structures. The synthesis and evaluation of various diazaspiro[5.5]undecane derivatives have led to the discovery of compounds with significant biological activity, highlighting the chemical versatility and potential utility of these compounds in drug development and other applications (Smyth et al., 2001).

properties

IUPAC Name

2-(2-methoxyethyl)-9-(pyridine-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-13-12-21-14-18(6-5-16(21)22)7-10-20(11-8-18)17(23)15-4-2-3-9-19-15/h2-4,9H,5-8,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRVZDXGIDIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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